molecular formula C11H9NOS B13155644 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one

Cat. No.: B13155644
M. Wt: 203.26 g/mol
InChI Key: JFQOSTPOKKPKSF-UHFFFAOYSA-N
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Description

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one (CAS: 886853-60-7) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NOS and a molecular weight of 203.26 g/mol. It features a thiazole ring (a five-membered ring containing sulfur and nitrogen) attached to a phenyl group at the 3-position, with an acetyl group (-COCH₃) at the phenyl ring's ketone position. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory activities . Commercial availability spans multiple regions, including China, the U.S., and Germany, with purity specifications and storage conditions tailored for research applications .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-[3-(1,3-thiazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3

InChI Key

JFQOSTPOKKPKSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CSC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(3-thiazolyl)benzene with ethanone under specific conditions . Another approach includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Moieties

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (CAS: 10045-52-0)
  • Molecular Formula: C₁₁H₉NOS (identical to the target compound).
  • Key Differences : The thiazole ring is substituted with a phenyl group at the 2-position instead of the 3-phenyl group in the target compound.
  • Properties : Reported as a white solid with a melting point unlisted in the evidence. Its structural variation likely alters electronic properties, affecting reactivity and binding affinity in biological systems .
1-(2-(4-(Trifluoromethyl)phenyl)amino-1,3-thiazol-5-yl)ethan-1-one (CAS: MFCD02571398)
  • Molecular Formula : C₁₂H₁₀F₃N₂OS.
  • Key Differences: Incorporates a trifluoromethylphenylamino group at the thiazole’s 2-position. The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity compared to the target compound .
1-[2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazol-4-yl]ethan-1-one
  • Molecular Formula: C₁₂H₈F₃NO₂S.

Analogues with Alternative Heterocycles

1-[3-(1H-Imidazol-4-yl)phenyl]ethan-1-one
  • Molecular Formula : C₁₁H₁₀N₂O.
  • Key Differences : Replaces the thiazole with an imidazole ring. Imidazole’s dual nitrogen atoms increase hydrogen-bonding capacity, which may enhance receptor binding but reduce metabolic stability compared to thiazole derivatives .
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one
  • Molecular Formula : C₁₃H₁₈N₂O.
  • Key Differences : Contains a piperazine ring instead of thiazole. Piperazine derivatives are often explored for CNS-targeted therapies due to their basicity and solubility .

Azo-Linked and Piperazine Derivatives

1-(3-((3-Chloro-4-methylphenyl)diazenyl)-4-hydroxyphenyl)ethan-1-one
  • Molecular Formula : C₁₅H₁₂ClN₂O₂.
  • Key Differences: An azo (-N=N-) linker introduces conjugation, affecting UV-Vis absorption properties. This compound demonstrated antibacterial activity against E. coli and S.
QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one)
  • Molecular Formula : C₂₈H₃₀N₂O₂.
  • Key Differences: A piperazine-propyl-phenoxy chain increases molecular flexibility and bulkiness. Reported as a yellow solid (m.p. 148–151°C, 100% purity) with dual histamine H3 receptor antagonism and antioxidant activity .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₁H₉NOS 203.26 Not reported 3-Thiazol-4-ylphenyl, acetyl
1-(2-Phenylthiazol-4-yl)ethanone C₁₁H₉NOS 203.26 Not reported 2-Phenylthiazole, acetyl
QD10 C₂₈H₃₀N₂O₂ 426.55 148–151 Piperazine, benzoylphenoxy
1-(2-(CF₃)phenylthiazol-5-yl)ethanone C₁₂H₁₀F₃N₂OS 296.28 Not reported Trifluoromethylphenylamino

Biological Activity

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one, also known as 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one, is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are recognized for their significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9NOS\text{C}_{11}\text{H}_{9}\text{N}\text{O}\text{S}

This compound features a thiazole ring fused with a phenyl group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:
Research indicates that this compound acts as an inhibitor of lipoxygenase (LOX), an enzyme involved in the biosynthesis of leukotrienes. By binding to the active site of LOX, it prevents the formation of inflammatory mediators.

Antiproliferative Effects:
Studies have shown that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, this compound demonstrated a dose-dependent decrease in viability in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines . The IC50 values for these effects suggest strong potential for further development as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In comparative studies:

Microorganism MIC (μg/mL) Reference Compound Reference MIC (μg/mL)
E. faecalis100Chloramphenicol25
C. albicans50Ketoconazole50
Micrococcus luteus2.8Vancomycin0.7

The compound exhibited notable activity against Micrococcus luteus and Bacillus spp., with minimum inhibitory concentrations (MICs) significantly lower than many reference compounds .

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)12
HeLa (Cervical)15

These results indicate that the compound may serve as a promising lead in anticancer drug development .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been linked to their ability to inhibit LOX and cyclooxygenase enzymes. This inhibition leads to reduced production of pro-inflammatory mediators such as leukotrienes and prostaglandins .

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives:

  • Study on Antiproliferative Activity : A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against MDA-MB-231 cells compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiazole derivatives against a panel of bacteria and fungi. The findings revealed that certain derivatives showed comparable or superior activity to established antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Q. What are the recommended methods for synthesizing 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one?

The synthesis of structurally related aryl-thiazole ketones often involves condensation reactions under reflux conditions. For example, similar compounds are synthesized by reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, followed by recrystallization from ethanol/chloroform mixtures to achieve purity . Researchers should optimize reaction parameters (e.g., stoichiometry, temperature, catalyst selection) based on analogous protocols.

Q. How should researchers handle and store this compound safely?

Safety protocols for aryl-thiazole derivatives include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage: In airtight containers, under inert gas (e.g., nitrogen), and in cool, ventilated areas to prevent degradation .
  • Waste Disposal: Classify as hazardous waste and collaborate with certified disposal agencies to comply with environmental regulations .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the thiazole-phenyl-ethanone backbone and substituent positions .
  • X-ray Crystallography: Employ SHELXL or SIR97 for structure refinement. For example, SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from different refinement software (e.g., SHELXL vs. SIR97)?

Discrepancies may arise from differences in algorithms (e.g., direct methods in SIR97 vs. least-squares refinement in SHELXL). To resolve inconsistencies:

  • Cross-validate results using multiple datasets (e.g., high-resolution synchrotron data).
  • Apply Hamilton’s R-factor ratio test to statistically compare refinement outcomes .
  • Report software parameters (e.g., weighting schemes, restraints) in methodological documentation.

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses involving thiazole intermediates?

  • Catalyst Screening: Test bases like piperidine or DBU to enhance condensation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • In-line Monitoring: Use HPLC or LC-MS to track reaction progress and identify byproducts early .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In Vitro Assays: Screen against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Structure-Activity Relationship (SAR) Studies: Modify the thiazole substituents (e.g., halogenation, methoxy groups) and compare bioactivity trends .
  • Molecular Docking: Use computational tools (e.g., AutoDock) to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What precautions are critical when scaling up synthesis for preclinical studies?

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks during scale-up .
  • Purification Consistency: Validate column chromatography or recrystallization protocols to ensure batch-to-batch reproducibility .

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